molecular formula C15H12O3 B15160957 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- CAS No. 756900-95-5

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro-

Cat. No.: B15160957
CAS No.: 756900-95-5
M. Wt: 240.25 g/mol
InChI Key: FWXYOVKOUZLVKC-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of indenones This compound features a unique structure with a dihydroxyphenyl group attached to an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroxybenzaldehyde with cyclohexanone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the indenone core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indenone core can interact with cellular pathways, modulating various biological processes. These interactions make it a promising candidate for drug development and other therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Shares the dihydroxyphenyl group but lacks the indenone core.

    Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.

    Hydroquinone (1,4-dihydroxybenzene): Similar to catechol and resorcinol but with hydroxyl groups in the para position.

Uniqueness

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is unique due to its combination of an indenone core and a dihydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from simpler dihydroxybenzenes .

Properties

CAS No.

756900-95-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H12O3/c16-13-7-3-6-11(15(13)18)12-8-14(17)10-5-2-1-4-9(10)12/h1-7,12,16,18H,8H2

InChI Key

FWXYOVKOUZLVKC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

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